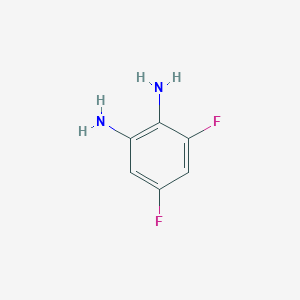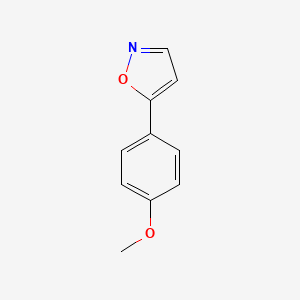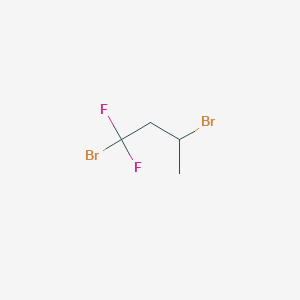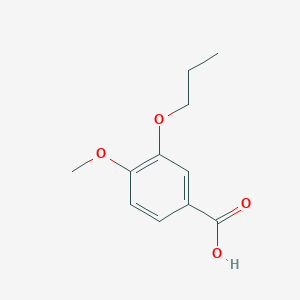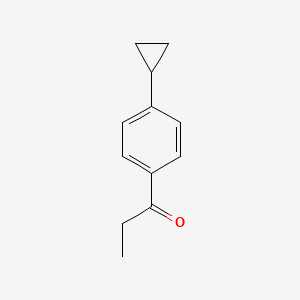
1-(4-Cyclopropylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was achieved through a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, indicating the potential complexity involved in synthesizing cyclopropyl-containing compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Cyclopropylphenyl)propan-1-one has been elucidated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined using XRD, revealing that it crystallizes in the monoclinic system . Such studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of compounds with structural similarities to this compound can be inferred from their behavior under various conditions. For instance, the photochemistry of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene involves photolysis leading to the formation of dimethylvinylidene, indicating that cyclopropyl-containing compounds may undergo photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often characterized using spectroscopic methods and computational chemistry. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of related compounds have been studied, providing information on the electronic structure and potential reactivity . For example, the negative electrostatic potential regions in these compounds are typically localized over the carbonyl group and phenyl rings, suggesting possible sites for electrophilic attack . Additionally, the second-harmonic generation (SHG) efficiency and refractive index measurements can shed light on the non-linear optical properties of these materials .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
- Compounds with structural similarities to 1-(4-Cyclopropylphenyl)propan-1-one have been synthesized and characterized, providing insights into their chemical behavior and potential applications in material science and drug development. For instance, the X-ray structures and computational studies of several cathinones offer a deep dive into the molecular structures and electronic properties of related compounds (Nycz et al., 2011).
Antimicrobial and Antiradical Activity
- Research on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share a functional resemblance, demonstrated antimicrobial and antioxidant activities, shedding light on their potential as biologically active compounds and intermediates in synthesizing pharmaceutical agents (Čižmáriková et al., 2020).
Photochemical Properties
- Studies on photochemical behaviors, such as those of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene, provide insights into the reactivity and potential applications of cyclopropyl-containing compounds in photo-initiated chemical reactions (Hardikar et al., 2015).
Material Science Applications
- The synthesis and characterization of acylsilanes, including 1‐(Dimethyl(phenyl)silyl)propan‐1‐one, explore their use in material sciences, highlighting the versatility of propan-1-one derivatives in creating novel materials with potential industrial applications (Lettan et al., 2006).
Antifungal Compounds
- Novel syntheses leading to antifungal compounds, such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, demonstrate the pharmaceutical applications of propanol derivatives, offering potential new treatments for fungal infections (Zambrano-Huerta et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-cyclopropylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBZLGZWRBQYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365528 |
Source


|
| Record name | 1-(4-cyclopropylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30170-62-8 |
Source


|
| Record name | 1-(4-cyclopropylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


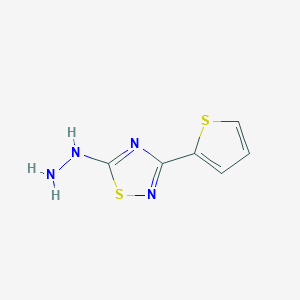
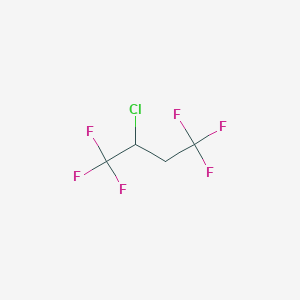
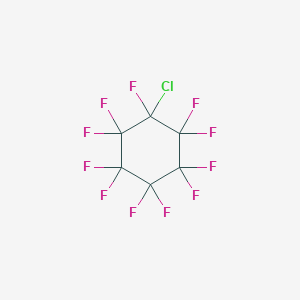
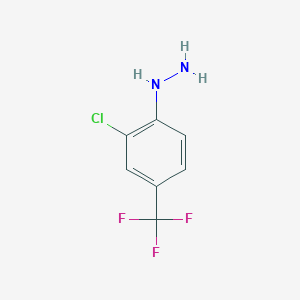


![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)
